2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9-7-5(2-3-14-9)6(4-15-7)8(16)10(11,12)13/h2-4,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEIYIUQZSNEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone generally involves:
- Construction of the pyrrolo[2,3-c]pyridine core with appropriate substitution at the 7-position (methoxy group).
- Introduction of the trifluoroacetyl group at the 3-position of the heterocycle.
- Functional group manipulations and purification steps to obtain the target compound.
Pyrrolo[2,3-c]pyridine Core Synthesis
The pyrrolo[2,3-c]pyridine scaffold is commonly synthesized via cyclization reactions starting from substituted pyridine derivatives. A representative approach, adapted from related pyrrolo[3,2-c]pyridine syntheses, involves:
- Starting with a brominated and oxidized pyridine derivative such as 2-bromo-5-methylpyridine-1-oxide.
- Nitration to introduce a nitro group at the 4-position.
- Conversion to a vinyl amino intermediate by reaction with N,N-dimethylformamide dimethyl acetal.
- Cyclization in the presence of iron powder and acetic acid to form the pyrrolo[2,3-c]pyridine nucleus.
This method allows for the introduction of substituents such as methoxy groups at the 7-position via subsequent functionalization or by using appropriately substituted starting materials.
Introduction of the 7-Methoxy Group
The 7-methoxy substitution on the pyrrolo[2,3-c]pyridine ring can be introduced by:
- Using 7-hydroxy-pyrrolo[2,3-c]pyridine intermediates followed by methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, Suzuki cross-coupling reactions with 7-bromo- or 7-iodo-pyrrolo[2,3-c]pyridine intermediates and methoxy-substituted arylboronic acids can install the methoxyphenyl substituent at the 7-position.
Introduction of the 2,2,2-Trifluoroacetyl Group
The trifluoroacetyl group (2,2,2-trifluoro-1-ethanone moiety) can be introduced by:
- Direct acylation of the pyrrolo[2,3-c]pyridine nucleus at the 3-position using trifluoroacetyl chloride or trifluoroacetic anhydride under Friedel-Crafts acylation conditions, typically in the presence of Lewis acids such as aluminum chloride.
- Alternatively, coupling of trifluoroacetyl-containing building blocks with the heterocyclic core via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
A related synthetic approach involves the use of acetylenic ketones bearing trifluoromethyl groups which undergo cyclocondensation reactions to form trifluoromethylated heterocycles, as demonstrated in pyrazole analogs, suggesting feasibility for pyrrolo[2,3-c]pyridine derivatives.
Representative Synthetic Procedure (Hypothetical)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine | Starting from 7-hydroxy-pyrrolo[2,3-c]pyridine, methylation with methyl iodide and potassium carbonate in acetone | 7-methoxy-1H-pyrrolo[2,3-c]pyridine |
| 2. Bromination at 3-position | Bromination using N-bromosuccinimide (NBS) in DMF at 0°C | 3-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine |
| 3. Introduction of trifluoroacetyl group | Palladium-catalyzed cross-coupling of 3-bromo intermediate with trifluoroacetyl-containing organometallic reagent (e.g., trifluoroacetyl zinc reagent) in dioxane/water with base | This compound |
| 4. Purification | Column chromatography on silica gel with appropriate eluents | Pure target compound |
Alternative Synthetic Routes
- Suzuki-Miyaura Cross-Coupling : Using 3-bromo-7-methoxy-pyrrolo[2,3-c]pyridine and trifluoroacetyl-substituted arylboronic acid derivatives under palladium catalysis to form the ketone-substituted heterocycle.
- Direct Acylation : Friedel-Crafts acylation of the pyrrolo[2,3-c]pyridine ring with trifluoroacetyl chloride under Lewis acid catalysis, although regioselectivity and reaction conditions must be carefully controlled to avoid overreaction or side products.
Research Findings and Discussion
- The synthesis of pyrrolo[2,3-c]pyridine derivatives is well-established, with multiple methods for functionalization at the 3- and 7-positions, including halogenation and cross-coupling reactions.
- Trifluoromethyl ketones are commonly introduced via acylation or cross-coupling with trifluoroacetyl derivatives, providing the trifluoroethyl ketone functionality essential for the target compound's properties.
- Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have been demonstrated to enhance yields and reduce reaction times for similar heterocyclic systems.
- Purification typically involves silica gel chromatography or recrystallization to obtain analytically pure compounds.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Pyrrolo[2,3-c]pyridine core synthesis | Cyclization from brominated pyridine oxides | 2-bromo-5-methylpyridine, iron powder, acetic acid | Established, scalable | Requires multiple steps, moderate yields |
| 7-Methoxy substitution | Methylation of hydroxy precursor or Suzuki coupling | Methyl iodide, potassium carbonate or methoxyphenylboronic acid, Pd catalyst | Selective, versatile | Control of regioselectivity |
| Introduction of trifluoroacetyl group | Friedel-Crafts acylation or Pd-catalyzed cross-coupling | Trifluoroacetyl chloride or trifluoroacetyl organometallics | Direct installation of CF3-ketone | Potential side reactions, requires careful control |
| Purification | Column chromatography, recrystallization | Silica gel, appropriate solvents | High purity | Time-consuming |
The preparation of This compound involves a multi-step synthetic strategy focusing on the construction of the pyrrolo[2,3-c]pyridine core, selective functionalization at the 7-position with a methoxy group, and introduction of the trifluoroacetyl moiety at the 3-position. Established synthetic routes utilize bromination, methylation, palladium-catalyzed cross-coupling, and Friedel-Crafts acylation techniques. Advances in microwave-assisted reactions and transition-metal catalysis have improved efficiency and yields. These methods are supported by diverse research findings, patent literature, and peer-reviewed studies, ensuring a robust and authoritative foundation for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanoic acid.
Reduction: Formation of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanol.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a marker in various biochemical assays.
Medicine
In medicinal chemistry, 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone may be investigated for its potential as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The methoxy group may also play a role in binding to specific sites on the target molecules, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key analogs differ in substituent type, position, and ring system (Table 1).
Table 1: Structural Comparison of Selected Analogs
Physicochemical and Electronic Properties
- Electrophilicity : The trifluoroacetyl group in the target compound and analogs (e.g., CAS 860651-18-9) increases electrophilicity at the ketone, favoring nucleophilic reactions. However, bulky substituents (e.g., 3-CF₃-benzyl in CAS 860785-60-0) may sterically hinder reactivity .
- Solubility: The 7-methoxy group in the target compound enhances aqueous solubility compared to non-polar analogs like CAS 860651-18-8.
- Thermal Stability: Brominated analogs (e.g., 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, mp 280–282°C) exhibit higher melting points than trifluoro derivatives, suggesting stronger intermolecular forces .
Research Implications
- Drug Discovery : The target compound’s methoxy group balances polarity and electron effects, making it a candidate for kinase inhibitors or GPCR targets. Analogs with chloro/ethyl groups (e.g., CAS 1225586-49-1) may exhibit improved blood-brain barrier penetration .
- Material Science : Trifluoroacetyl-pyrrolopyridines could serve as fluorophores or electron-deficient ligands in coordination chemistry.
Biological Activity
2,2,2-Trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine with appropriate aldehydes under controlled conditions. The resulting compounds are then subjected to various biological evaluations to determine their efficacy against specific targets.
Research indicates that derivatives of the pyrrolo[2,3-c]pyridine scaffold exhibit significant activity as inhibitors of fibroblast growth factor receptors (FGFRs). For instance, modifications to the methoxy group on the pyrrolidine ring can enhance FGFR inhibitory potency significantly. In one study, a closely related compound demonstrated an IC50 value of 1900 nM against FGFR1, which improved to 9 nM following structural optimization .
In Vitro Studies
In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4a | MDA-MB-231 | 1900 |
| 4h | 4T1 | 7 |
These results indicate a strong correlation between structural modifications and biological activity .
Antiproliferative Effects
The antiproliferative effects of this compound have been evaluated in mouse breast cancer cells (4T1), where it was found to decrease invasion and migration by modulating the expression levels of matrix metalloproteinase (MMP) and tissue inhibitors of metalloproteinases (TIMP). Specifically, increased concentrations of the compound led to decreased MMP9 expression and increased TIMP2 levels, suggesting a mechanism for inhibiting cancer cell invasion .
Case Studies
A notable case study involved the evaluation of a series of pyrrolo derivatives for their impact on metabolic pathways. One derivative was shown to induce activating transcription factor 3 (ATF3), which plays a role in metabolic syndrome management. Mice treated with this compound exhibited significant weight loss and improved glycemic profiles compared to untreated controls .
Comparative Analysis
The following table summarizes the biological activities reported for various derivatives related to the pyrrolo scaffold:
Q & A
[Basic] What are the optimal synthetic routes for 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with cyclization of 3-amino-7-methoxypyrrolo[2,3-c]pyridine precursors, followed by trifluoroacetylation. Key steps include:
- Cyclization : Using NaH in anhydrous THF at 0–5°C to control exothermic reactions .
- Trifluoroacetyl introduction : Reacting with trifluoroacetic anhydride (TFAA) under inert atmospheres (Ar/N₂) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Yield optimization (72–85%) requires slow reagent addition and moisture-free conditions .
[Advanced] How can conflicting spectroscopic data (e.g., NMR vs. X-ray) in structural determination be resolved?
Discrepancies arise from dynamic solution-state conformers (NMR) versus static crystal structures (X-ray). Resolution strategies:
- Variable-temperature NMR : Identifies rotational barriers (e.g., ketone group rotation energy ΔG‡ = 12 kcal/mol) .
- DFT calculations : B3LYP/6-311+G(d,p) models predict dominant tautomers (e.g., enol vs. keto forms) .
- Complementary techniques : IR spectroscopy confirms hydrogen bonding (C=O stretch at 1680 cm⁻¹), while X-ray resolves dihedral angles (e.g., 15° between pyrrolopyridine and ketone planes) .
[Basic] What analytical techniques are essential for characterizing this compound?
[Advanced] What strategies minimize side reactions during functionalization of the pyrrolo[2,3-c]pyridine core?
- Protecting groups : SEM (trimethylsilylethoxymethyl) on the pyrrole nitrogen prevents dimerization during electrophilic substitution (yield increases from 65% to 92%) .
- Solvent control : DMF enhances SNAr reactivity for halogenation, while DCM suppresses oxidation .
- Low-temperature lithiation : −78°C in THF minimizes decomposition during C–H activation .
[Advanced] How does the trifluoromethyl group influence bioactivity and pharmacokinetics?
- Metabolic stability : CF3 reduces CYP450-mediated oxidation (rat liver microsome t1/2: 6.8 hrs vs. 2.1 hrs for non-fluorinated analogs) .
- Lipophilicity : logP increases from 1.2 to 2.8, enhancing blood-brain barrier penetration (brain/plasma ratio = 0.8) .
- Target binding : MD simulations (AMBER20) show CF3 forms van der Waals contacts with Leu83 in PKCθ (ΔGbinding = −9.2 kcal/mol) .
[Basic] What biological targets are studied for this compound?
[Advanced] How to design SAR studies to optimize bioactivity?
- Position 7 modifications :
- Trifluoromethyl alternatives : Pentafluoroethyl improves metabolic stability (t1/2 = 9.1 hrs) but lowers aqueous solubility (0.12 mg/mL) .
[Advanced] What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina): Predicts hydrogen bonds between ketone oxygen and Lys72 in PKCθ (PDB: 3T8S) .
- MD simulations : 100-ns trajectories validate stability (RMSD < 2.0 Å) and identify critical residues (Phe80 π-stacking) .
- QSAR models : CoMFA (r² = 0.89) correlates substituent electronegativity with antiproliferative activity (pIC50 = 7.2–8.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
